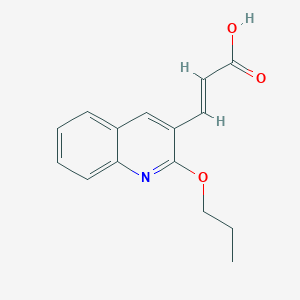

3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

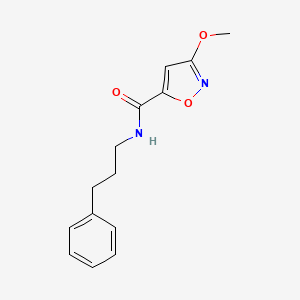

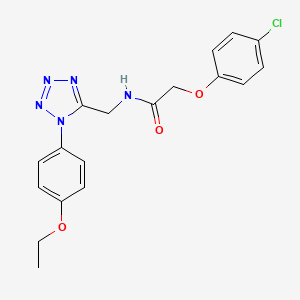

“3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid” is a chemical compound with the molecular formula C15H15NO3 . It is a versatile material with potential applications in scientific research.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18)/b8-7+ .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has shown significant interest in synthesizing and characterizing compounds related to "3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid" for their unique properties and potential applications. Studies include the synthesis of quinoline derivatives exhibiting anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, indicating a potential for therapeutic applications (Alam et al., 2011). Another study involved the synthesis of organotin(IV) carboxylates based on amide carboxylic acids, highlighting the diverse molecular architectures these compounds can form, which could have implications for materials science and pharmacology (Xiao et al., 2013).

Photophysical Properties

The study of the photophysical properties of quinoline derivatives has also been a subject of interest. For instance, the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives, related to quinoline structures, has been explored. Such studies offer insights into the potential use of these compounds in optoelectronic devices and sensors, owing to their enhanced emission properties in the nanoaggregate state (Srivastava et al., 2016).

Potential Medicinal Applications

Several studies have explored the medicinal applications of quinoline derivatives. Research on the synthesis, crystal structure, spectroscopic characterization, and antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives has shown that these compounds exhibit promising antioxidant activities, suggesting their potential as therapeutic agents in diseases where oxidative stress is a contributing factor (Baba et al., 2019). Another area of interest is the development of nonlipid LPA2-specific agonists from isoquinoline derivatives for preventing programmed cell death involved in many types of degenerative and inflammatory diseases (Kiss et al., 2012).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid involves the reaction of 2-propoxy-3-quinolinecarboxaldehyde with malonic acid in the presence of a base to form the corresponding enolate. The enolate is then reacted with ethyl bromoacetate to form the ethyl ester. The ester is then hydrolyzed to form the carboxylic acid, which is then decarboxylated to form the final product.", "Starting Materials": [ "2-propoxy-3-quinolinecarboxaldehyde", "malonic acid", "base", "ethyl bromoacetate" ], "Reaction": [ "Step 1: React 2-propoxy-3-quinolinecarboxaldehyde with malonic acid in the presence of a base to form the corresponding enolate.", "Step 2: React the enolate with ethyl bromoacetate to form the ethyl ester.", "Step 3: Hydrolyze the ester to form the carboxylic acid.", "Step 4: Decarboxylate the carboxylic acid to form the final product, 3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid." ] } | |

CAS-Nummer |

568577-58-2 |

Molekularformel |

C15H15NO3 |

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

3-(2-propoxyquinolin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18) |

InChI-Schlüssel |

XABXGCZYGRGUEQ-UHFFFAOYSA-N |

SMILES |

CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O |

Kanonische SMILES |

CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

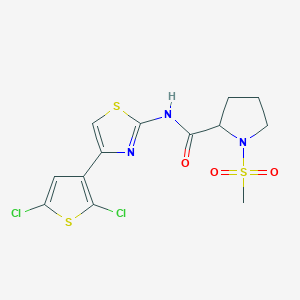

![2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2652622.png)

![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)

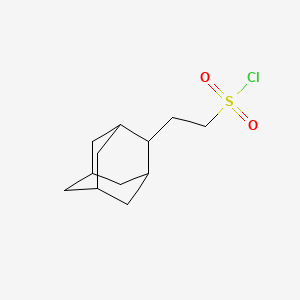

![1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea](/img/structure/B2652641.png)

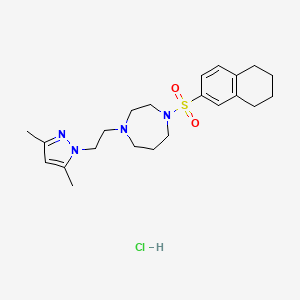

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2652644.png)